Sulfur monochloride

Description

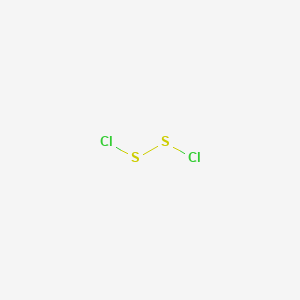

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chlorosulfanyl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2S2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJJSXABGXMUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S(SCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Cl2, Cl2S2 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Disulfur dichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Disulfur_dichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042427 | |

| Record name | Sulfur monochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors., Liquid, Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor; [NIOSH], LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR., Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur chloride (S2Cl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280 °F at 760 mmHg (USCG, 1999), 137 °C, When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg)., 138 °C, 280 °F | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

245 °F (USCG, 1999), 245 °F, 266 °F (open cup); 245 °F (closed cup), 118.5 °C c.c. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NIOSH, 2023), Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils, Soluble in amyl acetate, Insoluble in water, Solubility in water: reaction, Decomposes | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6885 at 15.5 °C/15.5 °C, Saturated liquid density= 104.599 lb/cu ft @ 70 °F, Relative density (water = 1): 1.7, 1.68 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.66 (Air = 1), Relative vapor density (air = 1): 4.7 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 10 mm Hg at 27.5 °C, Vapor pressure, kPa at 20 °C: 0.90, 7 mmHg | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities., Commercial material may contain 0-5% free sulfur. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light amber to yellowish red oily liquid | |

CAS No. |

12771-08-3; 10025-67-9, 10025-67-9 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disulfur dichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/disulfur-dichloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur chloride (S2Cl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur monochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulphur dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7YR2EV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-112 °F (USCG, 1999), -77 °C, -112 °F, -107 °F | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Trajectories and Seminal Research in Sulfur Monochloride Chemistry

Evolution of Fundamental Synthetic Methodologies for Disulfur (B1233692) Dichloride

The primary and long-standing method for the production of disulfur dichloride is the direct reaction of elemental sulfur with chlorine gas. wikipedia.orgthieme-connect.comnouryon.com This process, which has been in use for well over a century, involves passing dry chlorine gas over molten sulfur. youtube.comprepchem.com The fundamental reaction is the partial chlorination of elemental sulfur. wikipedia.org

Initially, laboratory setups for this synthesis were rudimentary, often employing glassware like retorts and Wolff bottles, which were common in the 19th and early 20th centuries. youtube.com A typical early laboratory preparation would involve generating chlorine gas, often from the reaction of hydrochloric acid with an oxidizing agent like potassium permanganate, drying the gas by passing it through concentrated sulfuric acid, and then introducing it into a heated retort containing molten sulfur. youtube.comprepchem.com The resulting disulfur dichloride would then be distilled and collected. youtube.comprepchem.com

Over time, these methods were refined for improved efficiency and safety. Key advancements in the methodology focused on controlling the reaction conditions to optimize the yield and purity of disulfur dichloride while minimizing the formation of sulfur dichloride (SCl₂), which results from further chlorination. wikipedia.orgprepchem.comwikipedia.org This is achieved by using an excess of sulfur and carefully managing the reaction temperature. prepchem.com The purification of the crude product has also evolved, with distillation being the primary method to separate disulfur dichloride from unreacted sulfur and dissolved chlorine. prepchem.com The fraction boiling at 138 °C is collected as pure disulfur dichloride. prepchem.com

Industrial-scale synthesis is a continuous process based on the same fundamental reaction of direct chlorination of sulfur. nouryon.com The controlled reaction of chlorine gas with elemental sulfur remains the cornerstone of its production. nouryon.com

Table 1: Evolution of Synthetic Methodologies for Disulfur Dichloride

| Era | Methodology | Apparatus | Key Features | Refinements |

|---|---|---|---|---|

| 19th to Early 20th Century | Direct chlorination of molten sulfur | Retorts, Wolff bottles, Florence flasks | Generation of chlorine gas in-situ, rudimentary purification by simple distillation. youtube.com | N/A |

| Mid-20th Century to Present (Laboratory) | Direct chlorination of molten sulfur | Modern ground-glass joint apparatus | Use of controlled chlorine flow, precise temperature control to favor S₂Cl₂ formation. prepchem.com | Purification by fractional distillation to remove SCl₂ and excess sulfur. prepchem.com |

| Industrial Production | Continuous direct chlorination of sulfur | Industrial reactors | Large-scale, continuous process with optimized reaction conditions for high yield and purity. nouryon.com | Advanced process control and safety measures. |

Early Academic Investigations into the Reactivity of Sulfur Monochloride

Early academic research into the reactivity of this compound primarily explored its reactions with a variety of simple organic and inorganic compounds. These investigations laid the groundwork for its later, more sophisticated applications in synthesis. One of the earliest and most significant areas of investigation was its use as a sulfurating agent. researchgate.net

A notable early application was in the vulcanization of rubber, a process that significantly enhances the durability and elasticity of natural rubber. Disulfur dichloride was used in a process known as "cold vulcanization." nouryon.com This involved treating thin films of rubber with a solution of disulfur dichloride in a solvent like carbon disulfide.

In the realm of organic synthesis, early studies documented its reactions with aromatic compounds. For instance, its reaction with benzene (B151609) in the presence of a catalyst like aluminum chloride was found to produce diphenyl sulfide (B99878). wikipedia.org Another significant early discovery was the Herz reaction, where anilines react with disulfur dichloride to form 1,2,3-benzodithiazolium salts, which are precursors to thioindigo dyes. wikipedia.orgthieme-connect.com

Early researchers also investigated its reactions with compounds containing active methylene groups. cdnsciencepub.com However, some of the initial structural assignments of the products from these reactions were later found to be incorrect upon reinvestigation with modern analytical techniques. For example, a reaction with N,N'-disubstituted malonamides, initially reported nearly a century ago to yield dithioketones, was later shown to produce symmetrically substituted 1,2,4,5-tetrathianes. cdnsciencepub.com

Milestones in the Academic Understanding of this compound's Chemical Behavior

The academic understanding of this compound's chemical behavior has undergone significant evolution, moving from empirical observations to a nuanced appreciation of its reactivity and its application in complex chemical transformations.

A major milestone was the recognition of disulfur dichloride as a versatile sulfur transfer reagent in both inorganic and organic chemistry. researchgate.net This understanding paved the way for its systematic use in the synthesis of a wide array of sulfur-containing heterocyclic compounds. researchgate.netresearchgate.net Professor Charles W. Rees and his research group made substantial contributions in this area, developing novel strategies for preparing sulfur-nitrogen heterocycles from readily available organic substrates using disulfur dichloride. researchgate.net Their work led to the synthesis of diverse heterocyclic systems, including 1,2-dithioles, 1,2,3-dithiazoles, and 1,2,5-thiadiazoles. researchgate.netresearchgate.net

Another key development was the understanding of the reaction mechanism and the factors that control the outcome of its reactions. For instance, the conditions of the reaction, such as the choice of solvent, base, and temperature, were found to be critical in directing the synthesis towards the desired heterocyclic product and improving yields. researchgate.net

The investigation into the structure of disulfur dichloride itself was a significant milestone. The molecule was determined to have a non-planar, gauche conformation with the formula Cl-S-S-Cl. wikipedia.org This structural insight was crucial for understanding its reactivity and the stereochemistry of its reactions.

More recently, research has focused on expanding the synthetic utility of disulfur dichloride. A notable advancement is the development of a process termed "sulfenyl chloride inverse vulcanization." arizona.edu This methodology utilizes this compound as a reactive monomer for polymerization, offering advantages over using elemental sulfur, such as better miscibility with a wider range of allylic monomers. arizona.edu This has enabled the preparation of soluble, high molar-mass linear polymers, block copolymers, and crosslinked thermosets with greater precision. arizona.edu

Table 2: Milestones in the Understanding of this compound's Chemistry

| Milestone | Description | Significance |

|---|---|---|

| Elucidation of Molecular Structure | Determination of the gauche Cl-S-S-Cl structure. wikipedia.org | Provided a fundamental basis for understanding its reactivity and reaction mechanisms. |

| Recognition as a Sulfur Transfer Reagent | Systematic use in synthesizing sulfur-containing heterocycles. researchgate.netresearchgate.net | Opened up vast possibilities for the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals. |

| Development of Controlled Synthetic Protocols | Understanding the influence of reaction conditions (solvent, temperature, base) on product formation. researchgate.net | Enabled chemists to selectively synthesize specific heterocyclic structures with high yields. |

| Sulfenyl Chloride Inverse Vulcanization | Use of S₂Cl₂ as a monomer for controlled polymerization. arizona.edu | Expanded the application of this compound into the field of polymer chemistry for creating advanced materials. |

Elucidation of Complex Reaction Mechanisms Involving Sulfur Monochloride

Fundamental Reactivity Patterns of Disulfur (B1233692) Dichloride as a Reagent

The reactivity of disulfur dichloride is characterized by the facile cleavage of its S-S and S-Cl bonds, enabling it to act as an electrophile and a sulfur-transfer agent. This dual reactivity underpins its involvement in a variety of organic transformations.

Disulfur dichloride is a potent agent for both electrophilic chlorination and sulfurization of organic substrates, particularly aromatic compounds. The reaction mechanism often proceeds through an electrophilic aromatic substitution (SEAr) pathway. In this multi-step process, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the removal of a proton from the intermediate.

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), S₂Cl₂ can act as a chlorinating agent. masterorganicchemistry.com The Lewis acid interacts with a chlorine atom on the S₂Cl₂ molecule, generating a more potent electrophile that is then attacked by the aromatic ring.

As a sulfurizing agent, disulfur dichloride can introduce sulfur atoms into organic molecules. A notable example is the reaction with benzene (B151609) in the presence of aluminum chloride to form diphenyl sulfide (B99878). wikipedia.org The reaction proceeds via electrophilic attack of a sulfur-containing electrophile derived from S₂Cl₂ on the benzene ring.

The nature of the products in these reactions is highly dependent on the reaction conditions, including the substrate, solvent, and the presence of catalysts.

Sulfur monochloride is instrumental in the synthesis of disulfides, which are crucial functional groups in many biologically active molecules. The primary mechanism involves the reaction of S₂Cl₂ with compounds containing active hydrogen atoms, such as thiols.

The reaction of S₂Cl₂ with an excess of a thiol (R-SH) leads to the formation of a symmetrical disulfide (R-S-S-R) and hydrogen chloride. The mechanism is believed to proceed through the initial formation of a sulfenyl chloride intermediate (R-S-Cl) which then reacts with another thiol molecule.

Disulfur dichloride can also be used to prepare polysulfides by reacting with thiols in different stoichiometric ratios. britannica.com For instance, the reaction of thiols with this compound can yield trisulfides and tetrasulfides, with the product distribution being influenced by the reaction conditions and the purity of the S₂Cl₂. researchgate.net

The formation of disulfide bonds is a key step in the synthesis of various organic sulfur compounds and materials. The thiol-disulfide exchange is a fundamental process in biochemistry, and S₂Cl₂ provides a direct route to constructing these linkages in synthetic chemistry. nih.govnih.govlibretexts.org

Disulfur dichloride readily reacts with unsaturated organic compounds, such as alkenes and alkynes, through addition reactions. These reactions can lead to the formation of a variety of sulfur-containing products, including cyclic compounds via cycloaddition pathways.

The reaction with ethylene (B1197577), for instance, is the basis for the Levinstein process for the production of mustard gas. wikipedia.orgdoubtnut.com In this reaction, S₂Cl₂ adds across the double bond of two ethylene molecules.

With dienes, S₂Cl₂ can undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where the sulfur-containing species acts as the dienophile. libretexts.orgwikipedia.org These reactions are valuable for the synthesis of six-membered rings containing sulfur atoms. The mechanism of these reactions is generally considered to be concerted, involving a cyclic transition state where new sigma bonds are formed simultaneously. fiveable.me

The reactivity of S₂Cl₂ with unsaturated substrates is influenced by the electronic nature of the substrate. Electron-rich alkenes and dienes are generally more reactive towards electrophilic attack by this compound.

This compound can initiate or promote condensation reactions, leading to the formation of complex heterocyclic systems. A prominent example is the Herz reaction, which involves the condensation of anilines with S₂Cl₂ to produce 1,2,3-benzodithiazolium salts, known as Herz salts. wikipedia.org These salts are important intermediates in the synthesis of thioindigo dyes. The reaction mechanism is complex and involves several steps, including electrophilic attack of a sulfur species on the aniline ring, followed by cyclization and elimination steps.

Furthermore, S₂Cl₂ is employed in the synthesis of various sulfur-nitrogen heterocycles from simple organic precursors. arkat-usa.orgresearchgate.net These reactions often proceed through a cascade of condensation and cyclization steps, where S₂Cl₂ acts as both a sulfurating and an oxidizing agent. The specific outcome of these reactions is highly dependent on the reaction conditions, such as the solvent, temperature, and the presence of a base.

The reactions of this compound with nitrogen-containing compounds are particularly rich and lead to a diverse array of sulfur-nitrogen heterocycles. The mechanisms of these reactions have been the subject of extensive study.

With primary and secondary amines, S₂Cl₂ can react to form various products depending on the stoichiometry and reaction conditions. The reaction with ammonia (B1221849), for example, can yield tetrasulfur tetranitride (S₄N₄). wikipedia.org The reaction with primary amines can lead to the formation of N-substituted sulfur imides.

The reaction of S₂Cl₂ with oximes provides a route to 1,2,3-dithiazoles. researchgate.net Mechanistic proposals suggest an initial reaction at the oxime oxygen followed by cyclization and elimination. The choice of base and solvent plays a crucial role in directing the outcome of these reactions. researchgate.net For example, the use of a base like pyridine (B92270) is common to neutralize the HCl generated during the reaction.

The formation of these sulfur-nitrogen heterocycles often involves complex, multi-step pathways that can include rearrangements and redox processes. researchgate.netnih.gov

Role of this compound in Polymerization and Crosslinking Mechanisms

This compound plays a significant role in polymer chemistry, particularly in the vulcanization of rubber and the synthesis of sulfur-containing polymers.

The cold vulcanization of rubber involves the use of S₂Cl₂ to introduce sulfur cross-links between polymer chains at room temperature. lusida.comwikipedia.org This process is particularly suitable for thin rubber products. The mechanism involves the reaction of S₂Cl₂ with the double bonds present in the rubber polymer, such as polyisoprene. The this compound adds across the double bonds of adjacent polymer chains, forming sulfur bridges that create a three-dimensional network structure. This crosslinking dramatically improves the elasticity, strength, and durability of the rubber. youtube.comglobaloring.com

A more recent development is the use of S₂Cl₂ in a process termed "sulfenyl chloride inverse vulcanization." researchgate.netnih.gov This technique utilizes S₂Cl₂ as a comonomer with various organic monomers, such as those containing allylic groups, to produce soluble, high-molecular-weight linear polymers, block copolymers, and crosslinked thermosets. researchgate.net This step-growth addition polymerization offers greater control over the polymer architecture compared to traditional inverse vulcanization using elemental sulfur. The mechanism involves the reaction of the sulfenyl chloride groups of S₂Cl₂ with the unsaturated bonds of the comonomers.

Furthermore, S₂Cl₂ can be used in the polymerization of diamines to yield cross-linked polymers. acs.org The degree of crosslinking can be controlled by adjusting the molar ratio of the diamine to this compound. These reactions are typically highly exothermic and are often carried out at low temperatures to minimize side reactions. acs.org

The ability of this compound to form sulfur-sulfur and carbon-sulfur bonds is central to its application in creating robust and functional polymeric materials.

Table of Reaction Data

| Reaction Type | Substrate(s) | Key Product(s) | General Mechanism |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Benzene | Diphenyl sulfide | SEAr |

| Disulfide Formation | Thiols | Symmetrical disulfides | Nucleophilic substitution |

| Addition to Alkenes | Ethylene | Bis(2-chloroethyl) sulfide (Mustard gas precursor) | Electrophilic addition |

| Condensation (Herz Reaction) | Aniline | 1,2,3-Benzodithiazolium chloride | Electrophilic substitution followed by cyclization |

| Polymerization (Cold Vulcanization) | Polyisoprene (Rubber) | Crosslinked rubber | Addition to double bonds, forming sulfur cross-links |

| Polymerization (Inverse Vulcanization) | Allylic monomers | Sulfur-containing polymers/thermosets | Step-growth addition polymerization |

Mechanism of Vulcanization and Crosslinking with S₂Cl₂ in Elastomers

This compound (S₂Cl₂) is a key reagent in the "cold vulcanization" of elastomers. This process is distinct from traditional high-temperature sulfur vulcanization and is particularly suitable for thin-walled rubber products. The mechanism operates at room temperature, often by exposing the rubber to S₂Cl₂ vapors or immersing it in a solution of S₂Cl₂.

The fundamental reaction involves the electrophilic attack of S₂Cl₂ at the sites of unsaturation (carbon-carbon double bonds) within the polymer chains of the elastomer, such as polyisoprene (natural rubber) wikipedia.orglusida.com. The reaction proceeds via the formation of sulfur bridges between adjacent polymer chains, creating a three-dimensional cross-linked network thegeoexchange.orgresearchgate.net. These cross-links, which can be monosulfidic, disulfidic, or polysulfidic, restrict the movement of the polymer chains relative to one another. This structural change transforms the plastic, tacky raw rubber into a strong, elastic material with improved mechanical properties and durability lusida.comthegeoexchange.org.

The key steps in the mechanism are:

Activation: The S-Cl bonds in S₂Cl₂ are polarized, making the sulfur atoms electrophilic.

Electrophilic Attack: An electrophilic sulfur atom from S₂Cl₂ attacks a C=C double bond in an elastomer chain, forming a reactive intermediate.

Cross-link Formation: This intermediate reacts with a C=C double bond on a neighboring polymer chain, establishing a sulfur cross-link.

This process is very rapid, taking only a few seconds to minutes for completion wikipedia.org. While highly effective for specific applications, the vulcanizates produced may have poor aging properties compared to those from conventional sulfur vulcanization wikipedia.org.

"Sulfenyl Chloride Inverse Vulcanization" Reaction Pathways

A modern polymerization methodology known as "sulfenyl chloride inverse vulcanization" utilizes this compound as a highly reactive monomer feedstock, offering an alternative to traditional inverse vulcanization which uses elemental sulfur (S₈) study.comsciencemadness.orgrsc.org. This process provides greater synthetic precision and control over the resulting polymer structure study.comrsc.orgresearchgate.net.

The reaction pathway exploits the high reactivity and miscibility of S₂Cl₂ with a wide range of allylic and other olefinic comonomers study.comsciencemadness.org. Unlike traditional inverse vulcanization that relies on the thermal ring-opening of S₈ to form diradical polysulfide chains researchgate.netwikipedia.org, this method proceeds through a step-growth addition polymerization mechanism study.comsciencemadness.org. The S-Cl bonds in S₂Cl₂ readily react with the C=C double bonds of the comonomers.

The general pathway can be described as follows:

Initiation/Addition: The S₂Cl₂ molecule adds across the double bond of an olefinic monomer, forming a polyhalodisulfide structure sciencemadness.org.

Propagation: The resulting sulfenyl chloride moieties at the chain ends remain reactive and can subsequently add to other olefinic monomers, propagating the polymer chain.

This approach allows for the synthesis of soluble, high molar-mass linear polymers, as well as segmented block copolymers and cross-linked thermosets with well-defined structures study.comrsc.org. The precise control afforded by this method stems from the defined reactivity of the S-Cl bond, in contrast to the more complex and less controllable radical mechanism of traditional inverse vulcanization researchgate.net. This technique has been used to prepare novel, optically transparent thermosets with high refractive indices study.comsciencemadness.orgrsc.org.

Step-Growth Polymerization Mechanisms Utilizing this compound

This compound serves as a valuable bifunctional monomer in various step-growth polymerization reactions, where polymers are built up stepwise from monomers and oligomers researchgate.net. The two reactive S-Cl bonds allow S₂Cl₂ to connect two other monomer units, leading to the formation of long polymer chains.

A prime example is the reaction of S₂Cl₂ with aromatic diamines chemtube3d.com. This polycondensation reaction proceeds rapidly, even at low temperatures, to form poly[N,N'-(phenyldiamino)disulfide]s. In this mechanism, the nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic sulfur atoms of S₂Cl₂ and displacing chloride ions. Each diamine monomer has four reactive N-H bonds, and each S₂Cl₂ molecule has two reactive S-Cl bonds. By controlling the molar ratio of the diamine to S₂Cl₂, the degree of cross-linking in the final polymer can be systematically varied to produce materials ranging from lightly cross-linked to heavily cross-linked networks with high molecular weights chemtube3d.com.

Another significant application is in the synthesis of polysulfide polymers lusida.com. While many commercial polysulfides are made by reacting organic dihalides with alkali metal polysulfides, S₂Cl₂ can be used in reactions with various organic comonomers to form the characteristic disulfide linkages in the polymer backbone through a step-growth process lusida.com. The "sulfenyl chloride inverse vulcanization" described previously is a specific type of step-growth addition polymerization study.comsciencemadness.org.

Formation of Conjugated Polymer Backbones via S₂Cl₂ Chemistry

This compound chemistry provides a direct route to synthesizing polymers with highly conjugated backbones, which are of interest for their electronic and optical properties. Conjugation arises when the polymer backbone consists of alternating single and multiple bonds, allowing for the delocalization of π-electrons.

A notable example is the polymerization of aromatic diamines with S₂Cl₂ chemtube3d.com. The resulting polymers incorporate an NSS functional group directly into the polymer backbone, linking aromatic rings. This structure facilitates conjugation across the disulfide bond and the aromatic units, leading to brightly colored polymers chemtube3d.com. The extent of electron delocalization, and thus the color and other electronic properties of the polymer, can be tuned by changing the structure of the aromatic diamine monomer chemtube3d.com.

Furthermore, S₂Cl₂ is implicated in the historical synthesis of poly(p-phenylene sulfide) (PPS), an important high-performance thermoplastic with a conjugated backbone of alternating aromatic rings and sulfur atoms arkat-usa.orgnih.gov. While modern industrial synthesis of PPS typically involves the reaction of 1,4-dichlorobenzene with sodium sulfide, early methods explored the reaction of benzene with sulfur in the presence of a catalyst, and S₂Cl₂ can react with benzene in the presence of aluminum chloride to form diphenyl sulfide, a foundational reaction for creating the C-S bonds necessary for a PPS-type structure wikipedia.orgarkat-usa.org. These reactions demonstrate the utility of S₂Cl₂ in forming the aryl-sulfide linkages that are the basis of many conjugated sulfur-containing polymers.

Redox Chemistry and Electron Transfer Processes of this compound

The redox chemistry of this compound (S₂Cl₂) is characterized by the +1 oxidation state of its sulfur atoms, placing it in an intermediate state between elemental sulfur (0) and higher oxidation states like that in sulfur dioxide (+4) webelements.com. This intermediate state allows S₂Cl₂ to participate in a variety of electron transfer processes, acting as both an oxidizing and a reducing agent, though it more commonly functions as an oxidant and a sulfurating agent chemequations.comresearchgate.net.

The synthesis of S₂Cl₂ from elemental sulfur and chlorine gas is itself a redox reaction where sulfur is oxidized and chlorine is reduced chemequations.com: S₈ + 4Cl₂ → 4S₂Cl₂

In its reactions, S₂Cl₂ can act as an electrophile and an oxidizing agent arkat-usa.orgresearchgate.net. A classic example of its oxidizing capability is the Herz reaction, where it reacts with anilines to form 1,2,3-benzodithiazolium salts. This process involves the oxidation of the aniline derivative and the concomitant reduction of the sulfur atoms wikipedia.org.

S₂Cl₂ also undergoes disproportionation reactions. Its hydrolysis in water is a prominent example, yielding sulfur dioxide (sulfur oxidation state +4), elemental sulfur (oxidation state 0), and hydrochloric acid wikipedia.org: 16S₂Cl₂ + 16H₂O → 8SO₂ + 32HCl + 3S₈

In this reaction, some sulfur atoms are oxidized to +4 while others are reduced to 0. This demonstrates the compound's ability to engage in complex electron transfer processes. Furthermore, S₂Cl₂ can be oxidized by excess chlorine to form sulfur dichloride (SCl₂), where sulfur is in the +2 oxidation state wikipedia.org. This reaction is reversible, indicating a delicate redox equilibrium between the different sulfur chlorides wikipedia.org.

Catalytic Cycles and Cooperative Catalysis Involving S₂Cl₂ as an Intermediate

While not typically a catalyst itself, this compound can act as a crucial reactive intermediate in certain catalytic processes or participate in cooperative catalysis, where multiple species work together to facilitate a reaction. Its high reactivity allows it to be formed in situ and quickly consumed to generate a desired product, a characteristic of intermediates in catalytic cycles.

For instance, in the synthesis of sulfur dichloride (SCl₂) from S₂Cl₂, catalysts like antimony pentachloride can be employed to facilitate the reaction with chlorine rsc.org. In this context, S₂Cl₂ is a substrate that is converted into the final product through a catalyzed process.

More directly, S₂Cl₂ is a key intermediate in the Herz reaction for synthesizing ortho-aminothiophenols, which are precursors to thioindigo dyes wikipedia.org. Although this is a stoichiometric reaction, the transformation proceeds through a series of steps where the S₂Cl₂ moiety is incorporated and then modified, behaving as a transient functional group that directs the course of the reaction.

In the context of cooperative catalysis, S₂Cl₂ can be activated by a Lewis acid, which enhances its electrophilicity and promotes reactions that would otherwise be sluggish ethz.ch. For example, the reaction of S₂Cl₂ with benzene to form diphenyl sulfide is catalyzed by aluminum chloride (AlCl₃) wikipedia.org. Here, the AlCl₃ acts as a Lewis acid catalyst, likely by coordinating to a chlorine atom on S₂Cl₂, which polarizes the S-Cl bond and makes the sulfur atom a much stronger electrophile for attacking the benzene ring. This is a form of cooperative catalysis where the Lewis acid and S₂Cl₂ work in concert to achieve the C-S bond formation.

Reaction Kinetics and Thermodynamic Analysis of S₂Cl₂ Transformations

The kinetics and thermodynamics of reactions involving this compound are critical for controlling reaction outcomes, particularly in polymerization and vulcanization.

Thermodynamics

Many reactions of S₂Cl₂ are thermodynamically favorable, characterized by negative enthalpy changes (ΔH), indicating they are exothermic.

The formation of liquid S₂Cl₂ from elemental sulfur and chlorine gas has a standard enthalpy of reaction (ΔH) of -58.2 kJ/mol wikipedia.org.

The further reaction of S₂Cl₂ with chlorine to form sulfur dichloride (SCl₂) is also exothermic, with a ΔH of -40.6 kJ/mol wikipedia.org.

These negative enthalpy values signify that the formation of sulfur chlorides from their constituent elements is a spontaneous process that releases significant heat.

Reaction Kinetics

The rate of S₂Cl₂ reactions is highly dependent on factors such as temperature, concentration, and the presence of catalysts or accelerators.

The kinetics of cure are crucial for industrial processing, as they determine the scorch time (the safe processing time before vulcanization begins) and the optimum cure time lusida.comresearchgate.net. While specific kinetic data for S₂Cl₂-initiated inverse vulcanization is an area of ongoing research, the step-growth mechanism suggests that the reaction rate would be dependent on the concentration of the reactive sulfenyl chloride end groups and the olefin monomers researchgate.net.

Applications of Sulfur Monochloride in Advanced Chemical Synthesis and Materials Science Research

Synthesis of Complex Organosulfur Compounds via S₂Cl₂

Sulfur monochloride is a powerful tool for creating intricate organosulfur compounds, including various heterocyclic systems and sulfur-rich molecules. Its ability to act as an electrophilic sulfur source facilitates numerous synthetic pathways.

S₂Cl₂ is instrumental in the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. Its reactions with nitrogen-containing substrates, often in the presence of bases like DABCO (1,4-diazabicyclo[2.2.2]octane) or pyridine (B92270), lead to the formation of diverse heterocyclic systems. For instance, aromatic and heteroaromatic ortho-diamines react with this compound, typically in solvents like dimethylformamide, to yield fused 1,2,5-thiadiazoles in good to high yields researchgate.netgoogle.com. Similarly, cyclic oximes can be converted into fused 1,2,3-dithiazoles when treated with S₂Cl₂ and pyridine researchgate.netresearchgate.net. The reaction of S₂Cl₂ with tertiary amines is also a key route to synthesizing 1,2-dithioles mathnet.ruarkat-usa.org.

Table 1: Synthesis of Sulfur-Nitrogen Heterocycles using this compound

| Substrate Class | Reagent/Conditions | Resulting Heterocycle Class | Typical Yield Range | Citation(s) |

| Aromatic/Heteroaromatic o-diamines | S₂Cl₂, Dimethylformamide (DMF) | Fused 1,2,5-Thiadiazoles | Good to High | researchgate.netgoogle.com |

| Cyclic Oximes | S₂Cl₂, Pyridine, Acetonitrile (B52724) | Fused 1,2,3-Dithiazoles | Low to High | researchgate.netresearchgate.net |

| Tertiary Amines | S₂Cl₂, Base (e.g., DABCO) | 1,2-Dithioles | Variable | mathnet.ruarkat-usa.org |

| N-substituted Pyrroles | S₂Cl₂, DABCO, Chloroform | Pentathiepinopyrroles | Moderate | researchgate.netresearchgate.net |

This compound is a direct precursor for the synthesis of thianthrene. The reaction of benzene (B151609) with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of aluminum chloride is a known method for its preparation wikipedia.org. Beyond thianthrene, S₂Cl₂ is also employed in the construction of other polycyclic sulfur-containing systems. For example, nucleophilic heterocycles such as pyrroles, thiophenes, and their tetrahydro derivatives can be transformed into fused mono- and bispentathiepins through one-pot reactions with S₂Cl₂ and DABCO researchgate.netresearchgate.net.

Table 2: Synthesis of Polycyclic Sulfur Compounds using this compound

| Starting Material | Reagent/Conditions | Product Class | Yield | Citation(s) |

| Benzene | S₂Cl₂, Aluminum Chloride (AlCl₃) | Thianthrene | Not specified | wikipedia.org |

| Pyrroles | S₂Cl₂, DABCO, Chloroform | Fused Pentathiepins | Variable | researchgate.netresearchgate.net |

| Thiophenes | S₂Cl₂, DABCO, Chloroform | Fused Pentathiepins | Variable | researchgate.netresearchgate.net |

This compound demonstrates efficacy in preparing specific classes of organosulfur compounds, notably nitrogen-substituted thiosulfinyl compounds of the general formula (R₂N)₂S=S. These compounds are synthesized by reacting substituted 1,2-ethylenediamines with S₂Cl₂ under appropriate conditions researchgate.netresearchgate.net.

A significant application of S₂Cl₂ lies in the preparation of functionalized aryl and heteroaryl disulfides. This is achieved by reacting functionalized zinc organometallics with this compound. These reactions, often conducted at low temperatures such as -80 °C, have demonstrated high efficiency, producing the desired disulfides in yields ranging from 62% to 99% within short reaction times researchgate.netthieme-connect.comsigmaaldrich.comuni-muenchen.deresearchgate.net.

Table 3: Synthesis of Aryl and Heteroaryl Disulfides using this compound

| Organometallic Substrate | Reagent/Conditions | Product Class | Yield Range | Citation(s) |

| Functionalized Zinc Organometallics | S₂Cl₂, -80 °C | Aryl/Heteroaryl Disulfides | 62–99% | researchgate.netthieme-connect.comresearchgate.net |

Research in Polymer Chemistry Utilizing this compound

This compound is increasingly recognized for its utility in polymer science, particularly in the development of advanced polymer structures and materials with tailored properties.

S₂Cl₂ is a key component in a process known as "sulfenyl chloride inverse vulcanization." This method leverages the high reactivity and miscibility of S₂Cl₂ with a broad spectrum of allylic monomers. It allows for the precise synthesis of soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets, offering greater synthetic control compared to classical inverse vulcanization methods nsf.govresearchgate.netacs.orgarizona.eduarizona.edu. This approach has also been applied to create crosslinked natural rubber (NR)/clay aerogel composites with enhanced thermal stability and macroporous cryogels incorporating polyisobutylene (B167198) and silica (B1680970) nanoparticles sigmaaldrich.com. S₂Cl₂ is thus established as a valuable cross-linking agent in polymer technology nih.gov.

Table 4: Polymerization and Crosslinking Applications of this compound

| Application Area | Monomer/Substrate Type | S₂Cl₂ Role | Resulting Polymer/Material Type | Key Properties/Applications | Citation(s) |

| Sulfenyl Chloride Inverse Vulcanization | Allylic Monomers | Reactive Monomer | Linear polymers, Block copolymers, Crosslinked thermosets | High synthetic precision, optically transparent thermosets | nsf.govresearchgate.netacs.orgarizona.eduarizona.edu |

| Aerogel Synthesis | Natural Rubber (NR), Clay | Cross-linking Agent | Crosslinked NR/Clay Aerogels | Enhanced thermal stability | sigmaaldrich.com |

| Cryogel Synthesis | Polyisobutylene, Silica NPs | Cross-linking Agent | Macroporous Cryogels | Not specified | sigmaaldrich.com |

| Polymer Technology | Various Polymers | Cross-linking Agent | Crosslinked Polymer Networks | Not specified | nih.gov |

Compound List

this compound (S₂Cl₂)

Dithioles

Thiadiazoles (specifically 1,2,5-thiadiazoles)

Thiazines (specifically 1,4-thiazines)

Thianthrene

Thiocarbonyl compounds

Thiosulfinyl compounds (specifically nitrogen-substituted thiosulfinyl compounds (R₂N)₂S=S)

Aryl disulfides

Heteroaryl disulfides

Polyhalodisulfides

Poly(phenyldiamino)disulfides

Poly(trisulfides)

Polymers (general term for materials synthesized)

Benzopolysulfides

Cyclic dialkoxy disulfides

Pentathiepins (e.g., 1,2,3,4,5-pentathiepines)

Bis(dithiolo)pyrroles

Bis researchgate.netthieme-connect.comsigmaaldrich.comdithiazolo-s-indacene

2,6-dichloro-9-thiabicyclo[3.3.1]nonane

1,2,3-dithiazoles

1,2,3,4,5,6,7-heptathiocanes

Thiophenes

Indoles

Pyrroles